Ethyl 5,5,5-triethoxypentanoate
Description
Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate (CAS 893643-18-0) is a fluorinated ester with the molecular formula C₇H₇F₃O₄ and a molecular weight of 212.12 g/mol. It features a trifluoromethyl group at the 5-position and two ketone groups at the 2- and 4-positions, making it a versatile intermediate in pharmaceutical synthesis . Its applications include serving as a precursor for fluorinated bioactive molecules due to the metabolic stability imparted by fluorine atoms .
Properties
CAS No. |
13464-27-2 |
|---|---|
Molecular Formula |
C13H26O5 |
Molecular Weight |
262.34 g/mol |
IUPAC Name |
ethyl 5,5,5-triethoxypentanoate |
InChI |
InChI=1S/C13H26O5/c1-5-15-12(14)10-9-11-13(16-6-2,17-7-3)18-8-4/h5-11H2,1-4H3 |
InChI Key |
SNQHSPPWGLMZNI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC(OCC)(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5,5,5-triethoxypentanoate can be synthesized through the esterification of 5,5,5-triethoxypentanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically involves refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and selectivity of the reaction. The product is then purified through distillation and crystallization techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,5,5-triethoxypentanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acids or bases, the ester bond can be cleaved to yield 5,5,5-triethoxypentanoic acid and ethanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Hydrolysis: 5,5,5-triethoxypentanoic acid and ethanol.
Reduction: 5,5,5-triethoxypentanol.
Substitution: Various ethoxy-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5,5,5-triethoxypentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 5,5,5-triethoxypentanoate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the active 5,5,5-triethoxypentanoic acid, which may interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate
- Molecular Formula : C₂₁H₂₀O₅
- Molecular Weight : 344.38 g/mol
- Key Features: Contains an ethoxycarbonyloxy group, two phenyl rings, and a terminal alkyne (ynoate).
- Synthesis: Prepared via a one-pot reaction involving propargyl bromide, benzophenone, and ethyl chloroformate .
- Contrast : Unlike the trifluoro compound, this derivative lacks fluorine but includes aromatic phenyl groups, enhancing π-π interactions in crystal packing .
Ethyl 5-(3,4,5-Trimethoxyphenyl)-5-oxovalerate
- Molecular Formula : C₁₆H₂₂O₆
- Molecular Weight : 310.34 g/mol
- Key Features : A 5-oxovalerate ester substituted with a trimethoxyphenyl group.
- Applications : Used as a synthetic intermediate, with methoxy groups improving solubility and modulating bioactivity .
- Contrast : The absence of fluorine and presence of methoxy groups differentiate its reactivity and pharmacokinetics from the trifluoro compound.
Ethyl 2-Acetyl-5-oxo-3,5-diphenylpentanoate
- Molecular Formula : C₂₁H₂₂O₄
- Molecular Weight : 338.40 g/mol
- Key Features : Contains acetyl and diphenyl groups, creating steric hindrance.
- Applications : Utilized in organic synthesis for constructing polycyclic frameworks .
- Contrast : The acetyl group introduces additional electrophilic sites, unlike the electron-withdrawing trifluoromethyl group in the reference compound.
Ethyl 5-(3-Thienyl)pentanoate
- Molecular Formula : C₁₁H₁₆O₂S
- Molecular Weight : 212.31 g/mol
- Key Features : Incorporates a thiophene ring, enhancing electronic conjugation.
- Applications : Explored in materials science for conductive polymers .
- Contrast : The sulfur atom in thiophene alters electronic properties compared to fluorine, affecting redox behavior.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Compound | Boiling Point (°C) | Solubility | LogP (Predicted) |
|---|---|---|---|
| Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate | Not reported | Organic solvents | 1.2 |
| Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate | >300 (decomposes) | Low in water | 3.8 |
| Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate | Not reported | Ethanol, DMSO | 2.5 |
Research Findings and Trends
- Fluorine Impact : The trifluoro compound’s fluorine atoms enhance metabolic stability and electronegativity, critical for drug design .
- Aromatic vs. Aliphatic: Phenyl-substituted analogs (e.g., diphenyl ynoate) exhibit stronger intermolecular interactions, useful in crystal engineering .
- Functional Group Diversity : Methoxy and thienyl groups expand solubility and electronic properties, tailoring compounds for specific applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
